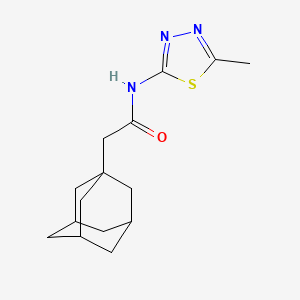
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the class of urea derivatives and has been synthesized by following a specific method.
Aplicaciones Científicas De Investigación
Urease Inhibitors for Medical Applications
Urease inhibitors, including urea derivatives, have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The search for effective urease inhibitors has led to the exploration of various chemical classes, including urea derivatives, highlighting their significance in developing new therapeutic agents for infections related to urease activity. These inhibitors could offer alternatives to currently used treatments, which may have severe side effects (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The development of urea biosensors is a significant area of research, with applications in medical diagnostics and environmental monitoring. Urea biosensors utilize urease to detect and quantify urea concentration, showcasing the importance of urea and its derivatives in creating sensitive and selective detection systems. These biosensors have applications ranging from diagnosing urea-related metabolic disorders to monitoring water quality, demonstrating the versatility of urea-based technologies (Botewad et al., 2021).
Urea Derivatives in Drug Design
Urea derivatives play a crucial role in drug design due to their unique hydrogen-binding capabilities. They have been incorporated into small molecules with a broad range of bioactivities, acting as modulators for various biological targets. This research underscores the importance of urea derivatives in medicinal chemistry, where they contribute to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Investigations into urea's potential as a hydrogen carrier for fuel cells have highlighted its advantages, including non-toxicity, stability, and easy transport and storage. This research positions urea and its derivatives as promising candidates for sustainable and long-term energy supply solutions, offering an alternative to conventional hydrogen carriers with the advantage of using a widely available and cheap commodity (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-15-9-2-3-10-16(15)25-12-5-4-11-21-18(23)22-17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVKMCWVJHOEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)



![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)

![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)